molecular formula C21H22N2O5 B2405329 butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate CAS No. 851989-26-9

butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate

Cat. No.: B2405329
CAS No.: 851989-26-9
M. Wt: 382.416
InChI Key: VNXNNBKWLYKDBX-UHFFFAOYSA-N
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Description

Butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Amidation: The benzoxazole derivative is then reacted with a suitable propanoic acid derivative to form the propanamido linkage.

    Esterification: Finally, the carboxylic acid group is esterified with butanol to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Substituted benzoxazole compounds with various functional groups.

Scientific Research Applications

Butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The propanamido linkage and butyl ester group may enhance the compound’s binding affinity and stability, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    2-Aminobenzoxazole: A derivative with an amino group.

    Benzoxazole-2-carboxylic acid: A carboxylic acid derivative of benzoxazole.

Uniqueness

Butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate is unique due to its combination of a benzoxazole ring, propanamido linkage, and butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

butyl 4-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-2-3-14-27-20(25)15-8-10-16(11-9-15)22-19(24)12-13-23-17-6-4-5-7-18(17)28-21(23)26/h4-11H,2-3,12-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXNNBKWLYKDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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